(E)-3-(3-Formylphenyl)acrylic acid
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Overview
Description
3-Formylcinnamic acid is a derivative of cinnamic acid, which is a naturally occurring aromatic carboxylic acid . It is characterized by the presence of a carboxyl group (-COOH) and a styrene unit, which contribute to its chemical behavior . The 3-formyl group indicates the presence of an aldehyde functional group at the third position of the cinnamic acid molecule .
Molecular Structure Analysis
The molecular structure of 3-Formylcinnamic acid is characterized by the presence of a carboxyl group (-COOH), a styrene unit, and a formyl group (-CHO). The formyl group introduces an aldehyde functional group to the cinnamic acid molecule . The structure of the molecule can influence its physical and chemical properties, as well as its reactivity .
Chemical Reactions Analysis
The chemical reactions involving 3-Formylcinnamic acid would depend on its functional groups. The carboxyl group (-COOH) can participate in acid-base reactions, while the aldehyde group (-CHO) can undergo oxidation and reduction reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Formylcinnamic acid would be influenced by its molecular structure. Factors such as hydrophobicity, ionization, and hydrogen bond donors can affect its solubility, stability, and reactivity .
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for 3-Formylcinnamic acid could involve exploring its potential applications in various fields such as medicine, agriculture, and materials science. Additionally, developing efficient and environmentally friendly synthesis methods could also be a focus of future research .
Properties
IUPAC Name |
(E)-3-(3-formylphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-7H,(H,12,13)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXAPANLBKXEKT-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C=O)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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